Rhizoxin

Vue d'ensemble

Description

La rhizoxine est un antibiotique macrolide lactonique isolé du champignon pathogène des plantes Rhizopus microsporus. Elle présente une activité antitumorale et antimitotique significative, ce qui en fait un composé intéressant pour la recherche sur le cancer . La rhizoxine perturbe la formation des microtubules en se liant à la bêta-tubuline dans les cellules eucaryotes, empêchant la formation du fuseau mitotique et inhibant la division cellulaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Les efforts de synthèse totale de la rhizoxine se sont concentrés sur la construction du macrocycle central par métathèse d’oléfine en fermeture de cycle (RCM) et métathèse d’alcyne en fermeture de cycle (RCAM). La formation du macrocycle a été réalisée par RCAM au site C(9)/C(10), suivie d’une décomplexation réductrice du complexe hexacarbonyle de biscobalt avec de l’hypophosphite d’éthylpipéridinium . L’isomérisation de la double liaison induite par radicaux et l’époxydation dirigée de la double liaison C(11)-C(12) ont complété la synthèse .

Méthodes de Production Industrielle : La rhizoxine est biosynthétisée par Paraburkholderia rhizoxinica, un endosymbionte bactérien du champignon Rhizopus microsporus . L’endosymbionte bactérien peut être cultivé indépendamment en culture, permettant la récolte de la rhizoxine et des composés associés sans avoir besoin d’une synthèse chimique totale .

Analyse Des Réactions Chimiques

Types de Réactions : La rhizoxine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Communes :

Oxydation : La rhizoxine peut être oxydée en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués avec des activités biologiques variables .

4. Applications de la Recherche Scientifique

Médecine : La rhizoxine a fait l’objet d’essais cliniques en tant que médicament anticancéreux, bien qu’elle n’ait pas atteint les étapes ultérieures en raison d’une faible activité in vivo. Elle reste un composé précieux pour le développement de nouveaux agents antimitotiques.

Applications De Recherche Scientifique

Chemistry: Rhizoxin serves as a model compound for studying macrocyclic lactone synthesis and polyketide biosynthesis.

Biology: It is used to investigate the mechanisms of microtubule disruption and cell division inhibition.

Medicine: this compound has undergone clinical trials as an anti-cancer drug, although it did not reach later stages due to low activity in vivo. It remains a valuable compound for developing new antimitotic agents.

Mécanisme D'action

La rhizoxine exerce ses effets en se liant à la bêta-tubuline dans les cellules eucaryotes, ce qui perturbe la formation des microtubules. Cela empêche la formation du fuseau mitotique, inhibant la division cellulaire . De plus, la rhizoxine peut dépolymériser les microtubules assemblés, contribuant ainsi davantage à son activité antimitotique . Les cibles moléculaires et les voies impliquées comprennent la sous-unité bêta-tubuline et le processus d’assemblage des microtubules .

Comparaison Avec Des Composés Similaires

La rhizoxine est similaire à d’autres agents de perturbation des microtubules tels que les alcaloïdes de la pervenche et la maytansine. Elle possède des caractéristiques structurelles et des sites de liaison uniques qui la distinguent de ces composés .

Composés Similaires :

Alcaloïdes de la Pervenche : Ces composés se lient également à la tubuline et perturbent la formation des microtubules, mais ils ont des sites de liaison et des mécanismes d’action différents.

Maytansine : Ce composé partage un mécanisme d’action similaire à celui de la rhizoxine mais se lie à un site distinct sur la bêta-tubuline.

Le site de liaison unique et les caractéristiques structurelles de la rhizoxine en font un composé précieux pour le développement de nouveaux agents thérapeutiques avec une efficacité accrue et des effets secondaires réduits .

Activité Biologique

Rhizoxin, a potent antimitotic agent, is derived from the fungus Rhizopus microsporus, which is known to cause rice seedling blight. The compound exhibits significant anti-tumor activity and has garnered interest for its unique mechanism of action, primarily through its interaction with β-tubulin in eukaryotic cells.

Biosynthesis and Structure

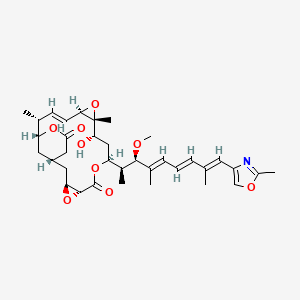

This compound is biosynthesized by the bacterial endosymbiont Paraburkholderia rhizoxinica, which resides within R. microsporus. This relationship allows for the production of this compound without the need for total chemical synthesis, although such methods are feasible. The structural composition of this compound includes a 16-membered lactone ring linked to an oxazole ring via a long unsaturated chain, which is crucial for its biological activity .

The primary mechanism through which this compound exerts its biological effects involves binding to β-tubulin, disrupting microtubule formation and consequently inhibiting cell division. This action is similar to that of Vinca alkaloids, another class of antimitotic agents. This compound can also depolymerize assembled microtubules, leading to mitotic arrest in various eukaryotic cells, including those of vertebrates and plants .

Antitumor Activity

This compound has undergone clinical trials as an anti-cancer drug; however, it did not progress to later stages due to low in vivo activity. Despite this limitation, related compounds such as mertansine have shown improved biological activity . The antitumor efficacy of this compound has been attributed to its ability to effectively bind to β-tubulin, leading to potent depolymerization of microtubules .

Ecological Role

Recent studies have highlighted this compound's ecological role beyond its antitumor properties. It serves as a protective agent against micropredators, suggesting that it may function as an anti-predator defense mechanism for R. microsporus. This finding underscores the dual role of this compound as both a toxin and a protective agent in natural ecosystems .

Clinical Observations

A notable case involved a 65-year-old woman undergoing CAR T-cell therapy for multiple myeloma who developed bacteremia associated with Mycetohabitans rhizoxinica. This case illustrates the potential clinical implications of this compound-producing organisms in immunocompromised patients, where the presence of such pathogens can complicate treatment outcomes .

Experimental Studies

In laboratory settings, researchers have demonstrated that this compound exhibits toxicity against various eukaryotes, including nematodes and amoebas. For instance, exposure to methanol extracts from R. microsporus cultures significantly reduced the survival rates of the parasitic amoeba Entamoeba histolytica by 58%, indicating a broad spectrum of biological activity .

Comparative Efficacy Table

| Compound | Source | Target | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| This compound | Rhizopus microsporus | Eukaryotic cells | Binds β-tubulin, disrupts microtubules | Limited clinical trials |

| Mertansine | Synthetic derivatives | Cancer cells | Similar to Vinca alkaloids | Advanced clinical trials |

Propriétés

IUPAC Name |

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCHSCAPHNHAV-QIPOKPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897515 | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |

| Record name | RHIZOXIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

90996-54-6 | |

| Record name | Rhizoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhizoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.